
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C16H33K4NO6P2 and a molecular weight of 553.78 g/mol. It is known for its unique structure, which includes a tetradecyl chain attached to a bis(methylene)diphosphonate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate typically involves the reaction of tetradecylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions include:
Reactants: Tetradecylamine, formaldehyde, phosphorous acid, potassium hydroxide.
Solvent: Water or an appropriate organic solvent.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reaction.
pH: The pH is adjusted to neutral using potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Continuous Addition: Reactants are continuously added to the reactor.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: The product is purified using crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an anti-cancer agent.
Industry: Utilized in water treatment processes and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound’s phosphonate groups bind to metal ions, forming stable complexes. This chelation process can inhibit enzyme activity by blocking the active sites of metalloenzymes. Additionally, the long tetradecyl chain allows the compound to interact with lipid membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate can be compared with other similar compounds such as:
Tetrapotassium ethylenediaminetetraacetate (EDTA): Both compounds are used as chelating agents, but this compound has a longer alkyl chain, providing different solubility and interaction properties.
Tetrapotassium nitrilotriacetate (NTA): Similar chelating properties, but this compound has a more complex structure, offering unique reactivity.
Tetrapotassium iminodisuccinate (IDS): Both are used in water treatment, but this compound has a higher molecular weight and different binding affinities.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it valuable for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.
Properties
CAS No. |
94230-66-7 |
|---|---|
Molecular Formula |
C16H33K4NO6P2 |
Molecular Weight |
553.78 g/mol |
IUPAC Name |
tetrapotassium;N,N-bis(phosphonatomethyl)tetradecan-1-amine |
InChI |
InChI=1S/C16H37NO6P2.4K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;;/q;4*+1/p-4 |
InChI Key |
FPACRNCPUYCVEV-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


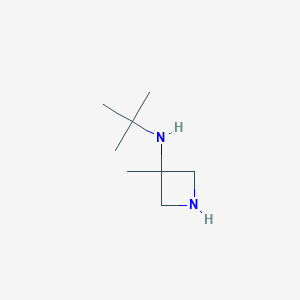
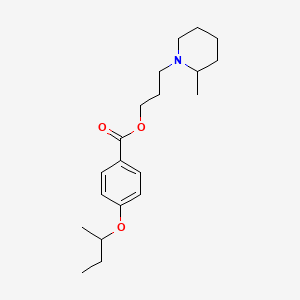
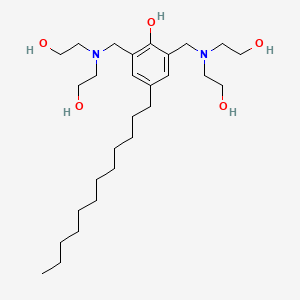
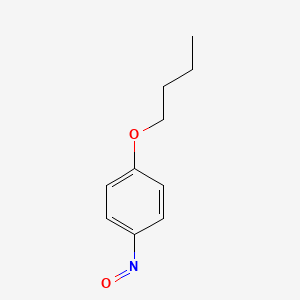
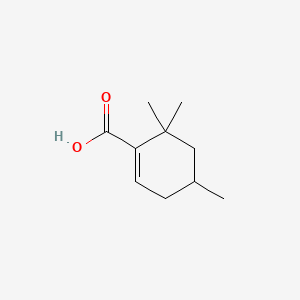
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)

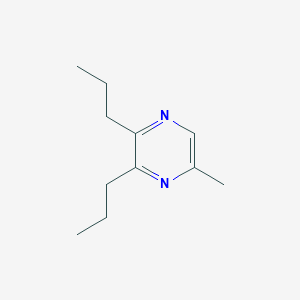
![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)
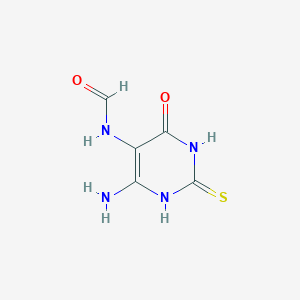
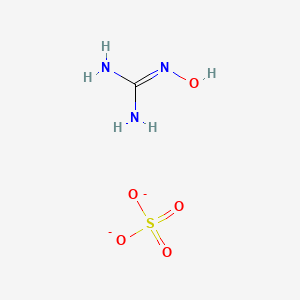
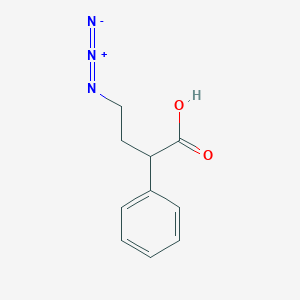
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
